![molecular formula C8H14O3 B589610 (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester CAS No. 1292307-04-0](/img/structure/B589610.png)
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester
Overview
Description
“(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester” is a compound that likely contains a cyclopentane ring, which is a cyclic compound with five carbon atoms. The “1S,3R” notation indicates the stereochemistry of the molecule, suggesting that it has two chiral centers at the 1st and 3rd positions of the cyclopentane ring. The “3-Hydroxy” part suggests the presence of a hydroxyl group (-OH) at the 3rd position. “Acetic acid methyl ester” suggests that there is an ester functional group, which is derived from acetic acid and methanol .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopentane ring, the introduction of the hydroxyl group at the correct position, and the formation of the ester group. The exact methods would depend on the available starting materials and the required stereochemistry .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques could provide information about the connectivity of the atoms, the stereochemistry, and the conformation of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The hydroxyl group could be involved in reactions such as acid-base reactions, nucleophilic substitutions, or eliminations. The ester group could undergo reactions such as hydrolysis, reductions, or nucleophilic acyl substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and ester groups could affect its solubility in different solvents. The cyclopentane ring could influence its boiling and melting points .Scientific Research Applications
Synthesis and Applications in Carbocyclic Nucleosides
- (Bergmeier, Cobas, & Rapoport, 1993): This paper discusses a new method for the chirospecific synthesis of a compound related to "(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester," which is a key precursor for the synthesis of carbocyclic nucleosides. These nucleosides have antiviral and antineoplastic activities.
Bio-Oil Conversion
- (Bertero, Puente, & Sedran, 2013): The paper studies the conversion of compounds, including esters similar to "this compound," over an equilibrium FCC catalyst. This research is significant for understanding the reactivity and product distributions in the conversion of bio-oils.
Enzymatic Reactions and Stereochemistry
- (Forró, Galla, & Fülöp, 2013): This study focuses on the enzymatic reactions involving esters like "this compound." The research highlights the competition between acylation and hydrolysis in these reactions, which is crucial for understanding enzymatic processes in organic chemistry.
Synthesis of Stereochemical Complex Molecules
- (El-Abbady & Doss, 1965): This paper discusses the cyclization of esters related to "this compound" for the synthesis of complex molecules that are intermediates in the production of steroid hormones.
Ozonolysis and Derivative Synthesis
- (Sih & Graber, 1978): This research involves the ozonolysis of a derivative of "this compound," leading to the synthesis of significant compounds like gamma-lactone and dimethyl dicarboxylate.
Cyclopentane Derivatives in Photochemistry
- (Sakuragi, Sakuragi, & Hasegawa, 1977): This study investigates the photochemistry of cyclopentane derivatives, closely related to "this compound." The research provides insights into the reactions of these compounds in protic solvents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJDPCEVAGWBX-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CC[C@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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